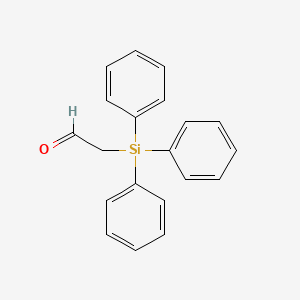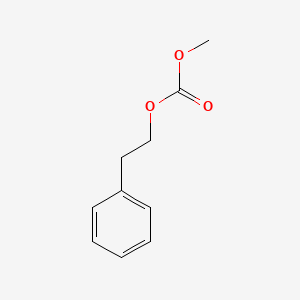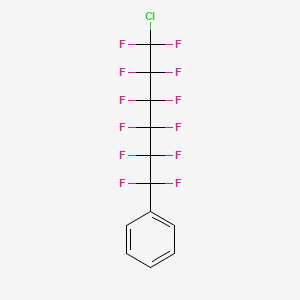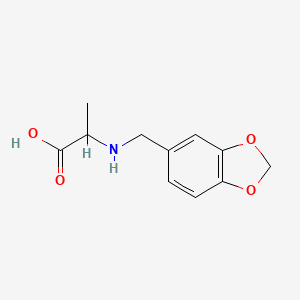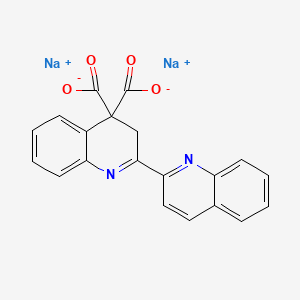
disodium;2-quinolin-2-yl-3H-quinoline-4,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Biquinoline-4,4-dicarboxylic acid disodium salt is a chemical compound known for its unique structure and properties. It is a derivative of biquinoline, featuring two quinoline units connected at the 2 and 2’ positions, with carboxylic acid groups at the 4 and 4’ positions. The disodium salt form enhances its solubility in water, making it useful in various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Biquinoline-4,4-dicarboxylic acid disodium salt typically involves the following steps:
Formation of Biquinoline: The initial step involves the synthesis of biquinoline through the coupling of two quinoline units. This can be achieved using palladium-catalyzed cross-coupling reactions.
Carboxylation: The biquinoline is then subjected to carboxylation to introduce carboxylic acid groups at the 4 and 4’ positions. This can be done using carbon dioxide under high pressure and temperature.
Conversion to Disodium Salt: The final step involves neutralizing the carboxylic acid groups with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of 2,2’-Biquinoline-4,4-dicarboxylic acid disodium salt follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Using batch or continuous reactors for the coupling and carboxylation reactions.
Purification: Purification steps such as recrystallization or chromatography to obtain high-purity product.
Quality Control: Rigorous quality control measures to ensure consistency and purity of the final product.
化学反応の分析
Types of Reactions
2,2’-Biquinoline-4,4-dicarboxylic acid disodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
2,2’-Biquinoline-4,4-dicarboxylic acid disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It forms stable complexes with metal ions, which are useful in various catalytic processes.
Biology: Employed in biochemical assays, particularly in protein quantitation assays where it forms a complex with copper ions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of sensors and materials due to its unique electronic properties.
作用機序
The mechanism of action of 2,2’-Biquinoline-4,4-dicarboxylic acid disodium salt involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various effects:
Molecular Targets: Metal ions such as copper and zinc are common targets.
Pathways Involved: The formation of metal complexes can influence redox reactions, enzyme activities, and signal transduction pathways.
類似化合物との比較
Similar Compounds
2,2’-Bipyridine-4,4’-dicarboxylic acid: Similar structure but with pyridine units instead of quinoline.
1,10-Phenanthroline: Another nitrogen-containing heterocyclic compound used as a ligand.
2,2’-Biquinoline: The parent compound without carboxylic acid groups.
Uniqueness
2,2’-Biquinoline-4,4-dicarboxylic acid disodium salt is unique due to its dual quinoline structure and the presence of carboxylic acid groups, which enhance its solubility and reactivity. This makes it particularly useful in forming stable metal complexes and in various applications across chemistry, biology, and industry.
特性
分子式 |
C20H12N2Na2O4 |
|---|---|
分子量 |
390.3 g/mol |
IUPAC名 |
disodium;2-quinolin-2-yl-3H-quinoline-4,4-dicarboxylate |
InChI |
InChI=1S/C20H14N2O4.2Na/c23-18(24)20(19(25)26)11-17(22-15-8-4-2-6-13(15)20)16-10-9-12-5-1-3-7-14(12)21-16;;/h1-10H,11H2,(H,23,24)(H,25,26);;/q;2*+1/p-2 |
InChIキー |
DWWQPTIJBAJEJY-UHFFFAOYSA-L |
正規SMILES |
C1C(=NC2=CC=CC=C2C1(C(=O)[O-])C(=O)[O-])C3=NC4=CC=CC=C4C=C3.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


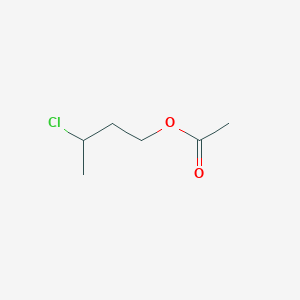
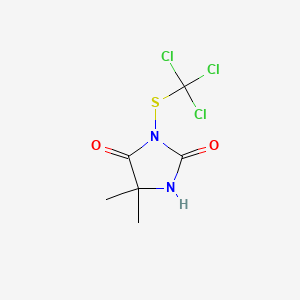
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B14751852.png)
